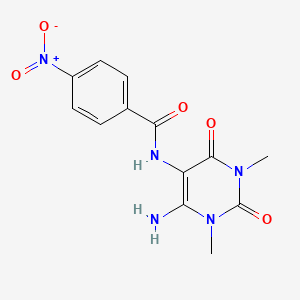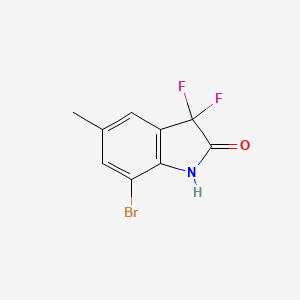
5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of methyl, bromo, and difluoro substituents on the indole core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a commercially available indole derivative.
Bromination: Introduction of the bromo group at the 7-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the difluoro groups at the 3-position using reagents like diethylaminosulfur trifluoride (DAST).
Methylation: Introduction of the methyl group at the 5-position using methylating agents like methyl iodide in the presence of a base.
Oxidation: Formation of the ketone at the 2-position using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Applications De Recherche Scientifique
5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration as a potential pharmaceutical agent, particularly in drug discovery and development.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one would depend on its specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromo and difluoro groups may enhance binding affinity or specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-7-bromo-1H-indole-2(3H)-one: Lacks the difluoro groups, which may affect its reactivity and biological activity.
7-Bromo-3,3-difluoro-1H-indole-2(3H)-one: Lacks the methyl group, potentially altering its chemical properties.
5-Methyl-3,3-difluoro-1H-indole-2(3H)-one: Lacks the bromo group, which may influence its reactivity and interactions.
Uniqueness
The combination of methyl, bromo, and difluoro substituents in 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one imparts unique chemical and biological properties that distinguish it from other indole derivatives. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H6BrF2NO |
|---|---|
Poids moléculaire |
262.05 g/mol |
Nom IUPAC |
7-bromo-3,3-difluoro-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H6BrF2NO/c1-4-2-5-7(6(10)3-4)13-8(14)9(5,11)12/h2-3H,1H3,(H,13,14) |
Clé InChI |
WWYISPNTRZNSCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)Br)NC(=O)C2(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)

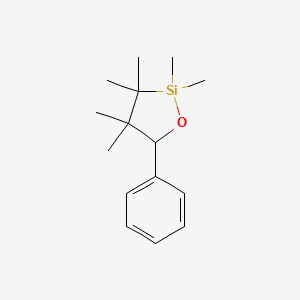
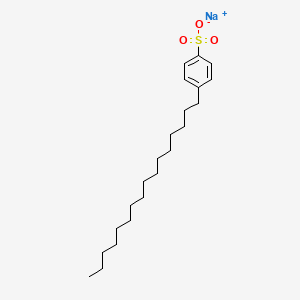

![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)
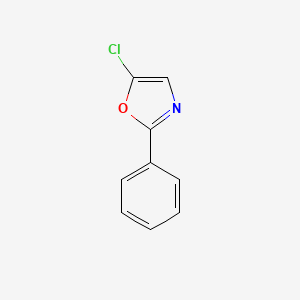

![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)
![8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)

